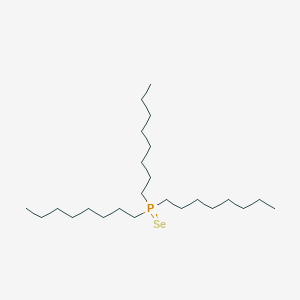

Trioctylphosphine selenide

描述

属性

IUPAC Name |

trioctyl(selanylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51PSe/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKSIRCIOXDVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCP(=[Se])(CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51PSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Detailed Preparation Procedure

- Trioctylphosphine (TOP): A trialkylphosphine with three octyl groups.

- Elemental Selenium (Se): Typically in powder form.

- Atmosphere: Nitrogen or argon inert atmosphere to avoid oxidation and moisture contamination.

- Solvent: Often neat or dissolved in organic solvents such as toluene or trioctylphosphine oxide (TOPO).

- Temperature: Ambient to moderate heating (~50–100 °C) to facilitate dissolution and reaction.

- Selenium powder is added slowly to a stirred solution of trioctylphosphine under nitrogen atmosphere.

- The mixture is stirred until selenium is completely dissolved, forming a clear orange to colorless solution, indicating the formation of TOPSe.

- The concentration of the stock solution is commonly around 1.3 M for use in subsequent reactions, such as quantum dot synthesis.

Mechanistic Insights and Reaction Analysis

The formation of TOPSe is a nucleophilic attack of the lone pair on phosphorus in trioctylphosphine on elemental selenium, resulting in the formation of a P=Se double bond. The reaction proceeds smoothly under inert atmosphere, avoiding side oxidation reactions.

In quantum dot synthesis, TOPSe acts as a selenium source where the P=Se bond can be cleaved by surfactants or metal precursors, facilitating the formation of metal selenide nanoparticles.

Variations and Optimization in Preparation

4.1. Influence of Surfactants and Metal Precursors

- Surfactants such as oleic acid or phosphonic acids can induce cleavage of the P=Se bond, affecting the stability and reactivity of TOPSe in subsequent reactions.

- Metal salts (e.g., Hg(OAc)₂) can interact with TOPSe, promoting the release of selenium for nanoparticle formation.

4.2. Solvent and Concentration Effects

- Using TOPO as a solvent or co-surfactant can stabilize the solution and control nanoparticle growth during applications.

- Concentration of TOPSe stock solutions is typically controlled to 1.3 M for reproducibility.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Trioctylphosphine amount | Stoichiometric to selenium powder | Used neat or in organic solvent |

| Selenium form | Powder | High purity elemental selenium |

| Atmosphere | Nitrogen or Argon | To prevent oxidation and moisture ingress |

| Temperature | 25–100 °C | Moderate heating to dissolve selenium |

| Solvent | None or toluene/TOPO | TOPO used in nanoparticle synthesis |

| Concentration | ~1.3 M (stock solution) | For use in quantum dot synthesis |

| Reaction time | Until selenium fully dissolved | Typically several hours |

Research Findings and Practical Considerations

- The preparation of TOPSe is straightforward but requires strict inert atmosphere handling to avoid oxidation of trioctylphosphine or TOPSe itself.

- The purity of selenium and trioctylphosphine directly impacts the quality of TOPSe and thus the properties of semiconductor nanoparticles synthesized downstream.

- The P=Se bond in TOPSe is reactive towards metal salts and surfactants, which can be exploited in controlled synthesis of quantum dots but requires careful control in preparation to maintain reagent stability.

化学反应分析

Trioctylphosphine selenide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various selenium-containing compounds.

Substitution: It reacts with dimethylcadmium to produce cadmium selenide, a key material in quantum dot synthesis.

Reduction: The compound can be reduced under specific conditions to yield elemental selenium and trioctylphosphine.

Common reagents used in these reactions include elemental selenium, dimethylcadmium, and trioctylphosphine oxide. The major products formed from these reactions are cadmium selenide and lead selenide .

科学研究应用

Chemical Properties and Preparation

Trioctylphosphine selenide has the chemical formula SeP(C₈H₁₇)₃ and is characterized by its air-stable solid form and solubility in organic solvents. It is typically synthesized through the oxidation of trioctylphosphine with elemental selenium:

This reaction allows for the production of TOPSe, which serves as a precursor for various materials, particularly quantum dots.

Scientific Research Applications

The applications of TOPSe span several domains:

Nanotechnology and Quantum Dots

Synthesis of Quantum Dots

- TOPSe is predominantly used in the synthesis of cadmium selenide (CdSe) and lead selenide (PbSe) quantum dots. These nanomaterials are essential in optoelectronic devices due to their unique electronic and optical properties .

Table 1: Comparison of Quantum Dots Synthesized with Different Precursors

| Precursor | Quantum Dot Type | Key Properties |

|---|---|---|

| This compound | CdSe | High photoluminescence efficiency |

| Diphenylphosphine selenide | PbSe | Narrow bandgap, suitable for infrared applications |

| Oleylamine | CuSe | Enhanced stability and solubility |

Biological Applications

Imaging and Sensing

- Quantum dots produced from TOPSe are utilized in biological imaging due to their superior photostability and brightness. They are employed in techniques such as fluorescence microscopy, allowing for real-time tracking of cellular processes .

Drug Delivery Systems

- Research indicates that CdSe quantum dots can be functionalized for targeted drug delivery, enhancing the efficacy of therapeutic agents while minimizing side effects .

Industrial Applications

Semiconductors and Optoelectronics

- In the semiconductor industry, TOPSe is crucial for the fabrication of thin films and devices used in LEDs and solar cells. Its ability to form stable colloidal solutions makes it an ideal candidate for various deposition techniques .

Case Study 1: Synthesis of CdSe Quantum Dots

A study conducted by researchers demonstrated the synthesis of CdSe quantum dots using TOPSe as a selenium source. The resulting quantum dots exhibited high quantum yields (>80%) and were characterized using UV-Vis spectroscopy and transmission electron microscopy (TEM). The findings highlighted the role of TOPSe in achieving uniform particle sizes, which is critical for their application in optoelectronic devices .

Case Study 2: Biological Imaging

In another study, CdSe quantum dots synthesized from TOPSe were used to visualize cancer cells in vitro. The researchers reported that these quantum dots provided clearer imaging compared to traditional fluorescent dyes, enabling better identification of cellular structures .

作用机制

The mechanism by which trioctylphosphine selenide exerts its effects involves the formation of cadmium selenide through a two-step process. Initially, cadmium metal is formed, followed by its oxidation with this compound . This mechanism is crucial for the synthesis of high-quality quantum dots, which exhibit unique electronic and optical properties .

相似化合物的比较

Reactivity and Impurity Dependence

TOPSe is distinct from other tertiary phosphine selenides (e.g., triethylphosphine selenide, triphenylphosphine selenide) due to its inherent impurities. Pure tertiary phosphine selenides are unreactive with metal carboxylates like Pb(oleate)₂, even at elevated temperatures. However, commercial TOPSe contains trace secondary phosphines (1–5% DOPSe), which initiate QD nucleation by reacting rapidly with metal precursors . For instance:

- TOPSe (with DOPSe impurities) : Reacts with Pb(oleate)₂ within minutes at 120°C to form PbSe QDs.

- Pure tertiary analogs (e.g., triphenylphosphine selenide): No reaction observed after 5 hours at 120°C unless secondary phosphines are added .

In contrast, secondary phosphine selenides like diphenylphosphine selenide (DPPSe) are inherently reactive and achieve near-quantitative QD yields without requiring impurities. For example, DPPSe produces ZnSe QDs with 33% quantum yield (QY) at 280°C .

Table 1: Reactivity Comparison

| Compound | Type | Reactivity with Metal Precursors | Key Impurities/Additives | Yield (Typical) |

|---|---|---|---|---|

| TOPSe | Tertiary | Reactive (requires DOPSe) | DOPSe (1–5%) | Moderate-High |

| Triphenylphosphine selenide | Tertiary | Non-reactive | None | None |

| Diphenylphosphine selenide | Secondary | Highly reactive | None | High (QY 33%) |

Table 2: Structural Outcomes by Precursor

Physical and Solubility Properties

- Triphenylphosphine selenide : Lower solubility (logP = 3.064) in organic solvents, limiting its utility in high-temperature syntheses .

- DPPSe : Intermediate solubility, often dissolved in toluene for reactions .

Table 3: Yield and Reaction Conditions

生物活性

Trioctylphosphine selenide (TOPSe) is an organophosphorus compound with significant implications in various scientific fields, particularly in the synthesis of semiconductor materials like cadmium selenide (CdSe) and lead selenide (PbSe) quantum dots. This article explores the biological activity of TOPSe, focusing on its mechanisms, applications, and relevant research findings.

TOPSe, with the formula SeP(C₈H₁₇)₃, is a white, air-stable solid that is soluble in organic solvents. It is typically synthesized through the oxidation of trioctylphosphine with elemental selenium:

This compound serves as a selenium source in the preparation of CdSe and PbSe quantum dots, which have unique optical properties useful for biological imaging and sensing applications .

The biological activity of TOPSe primarily stems from its role as a precursor in the formation of quantum dots. The mechanism involves two key steps:

- Formation of Cadmium or Lead Metal : The initial reaction stage leads to the reduction of cadmium or lead salts.

- Oxidation with TOPSe : The metal is subsequently oxidized by TOPSe to form the corresponding selenide quantum dots .

These quantum dots exhibit fluorescence properties that make them suitable for applications in biological imaging, allowing for tracking cellular processes and disease diagnostics.

Applications in Biological Research

TOPSe-derived quantum dots have been extensively studied for their applications in biology and medicine:

- Biological Imaging : Quantum dots made from CdSe and PbSe are employed as fluorescent markers in biological systems due to their size-tunable emission properties .

- Drug Delivery Systems : These nanomaterials are also being explored for targeted drug delivery, improving therapeutic efficacy while minimizing side effects.

- Diagnostics : Their unique optical characteristics facilitate the development of advanced diagnostic tools for detecting various diseases at early stages .

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of TOPSe:

- Quantum Dot Synthesis : A study demonstrated that purified TOPSe was found to be non-reactive with lead salts under certain conditions, leading to low yields of PbSe QDs unless secondary phosphine impurities were present . This highlights the need for careful consideration of precursor purity in quantum dot synthesis.

- Imaging Applications : Research indicated that CdSe quantum dots synthesized from TOPSe exhibit strong fluorescence, making them effective for in vivo imaging applications. The ability to tune their emission spectra allows for multiplexing capabilities in biological assays .

- Environmental Impact Studies : Investigations into the environmental behavior of TOPSe suggest that its degradation products may have different biological activities, necessitating further research into its safety profile when used in biomedical applications .

Comparative Analysis with Similar Compounds

| Compound | Primary Use | Solubility | Reactivity |

|---|---|---|---|

| This compound (TOPSe) | Quantum dot precursor | Organic solvents | Moderate |

| Triphenylphosphine selenide | Selenium source | Organic solvents | High |

| Tributylphosphine sulfide | Sulfur-containing compounds | Organic solvents | Moderate |

TOPSe is distinguished by its stability and solubility, making it a preferred choice for specific applications compared to other organophosphorus compounds like triphenylphosphine selenide .

常见问题

Q. What is the role of TOPSe in synthesizing cadmium selenide (CdSe) quantum dots (QDs)?

TOPSe serves as a selenium precursor in colloidal synthesis. When combined with cadmium acetate or cadmium oxide in a high-boiling solvent (e.g., trioctylphosphine oxide, TOPO), it undergoes thermal decomposition to release reactive selenium species. This facilitates controlled nucleation and growth of CdSe nanocrystals. The process involves rapid injection of TOPSe into a hot solvent (~300°C) to induce supersaturation, followed by size-selective precipitation using methanol .

Q. How does TOPSe influence nanoparticle size distribution in lead selenide (PbSe) synthesis?

TOPSe reacts with lead precursors (e.g., lead oleate) under high-temperature conditions to form PbSe nanocrystals. The injection rate and temperature determine nucleation kinetics: rapid injection creates a burst of nuclei, while subsequent growth under lower precursor concentration ensures monodispersity. Size distribution is further refined by adjusting the TOPSe-to-lead precursor ratio and reaction time .

Q. What purification steps are critical after TOPSe-mediated QD synthesis?

Post-synthesis, nanocrystals are precipitated using a polar solvent (e.g., methanol) to separate them from unreacted precursors and ligands. Centrifugation and repeated washing with toluene or tetrahydrofuran (THF) remove residual TOPO and phosphonic acids. Final dispersibility in organic solvents is achieved by capping with TOPO or oleic acid .

Advanced Research Questions

Q. Why does TOPSe alone fail to nucleate QDs, and how do impurities affect reaction yields?

TOPSe (a tertiary phosphine selenide) is unreactive with metal carboxylates due to steric hindrance. Secondary phosphine impurities (e.g., diphenylphosphine selenide) are required to initiate nucleation by forming reactive metal-phosphine selenide intermediates. These impurities account for low synthetic yields (<30%) in traditional methods. Replacing TOPSe with stoichiometric secondary phosphine chalcogenides increases yields to >90% .

Q. How can EXAFS spectroscopy resolve contradictions in TOPSe-derived QD surface chemistry?

Extended X-ray absorption fine structure (EXAFS) analysis reveals ligand binding modes. For example, TOPO-capped CdSe QDs show distinct Cd–O/P coordination compared to TOPSe-derived surfaces, where selenium termination dominates. EXAFS data can distinguish between Se-rich surfaces (common in TOPSe-based syntheses) and ligand-dominated interfaces, resolving discrepancies in reported catalytic or optical properties .

Q. What mechanisms explain the thermal stability of TOPSe in solvent-mediated synthesis?

TOPSe’s stability arises from its tetrahedral phosphorus center and strong P=Se bond, which resists premature decomposition. Under high temperatures (>250°C), homolytic cleavage releases Se radicals that react with metal precursors. Kinetic studies using NMR and optical spectroscopy show that TOPSe decomposition follows first-order kinetics, with activation energies ~120 kJ/mol .

Q. How do TOPSe-derived QDs exhibit cytotoxicity, and what surface modifications mitigate this?

CdSe QDs synthesized with TOPSe release toxic Cd²⁺ ions via surface oxidation. Cytotoxicity in primary hepatocytes correlates with free Cd²⁺ concentration, detectable via inductively coupled plasma mass spectrometry (ICP-MS). Surface passivation with ZnS shells or polymeric coatings (e.g., PEGylated ligands) reduces ion leakage, as confirmed by fluorescence quenching assays and cell viability tests .

Methodological Considerations Table

Key Research Gaps

- Reaction Intermediates: The exact structure of metal-phosphine selenide intermediates remains uncharacterized. Time-resolved X-ray scattering or cryo-EM could elucidate transient species .

- Eco-Friendly Alternatives: TOPSe’s toxicity necessitates greener selenium precursors (e.g., selenourea derivatives) for sustainable nanotechnology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。